molecular formula C23H24N4O3S B11243885 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-tert-butyl-2-hydroxyphenyl)acetamide

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-tert-butyl-2-hydroxyphenyl)acetamide

Cat. No.: B11243885
M. Wt: 436.5 g/mol
InChI Key: KNRKVUOZFPUZSH-UHFFFAOYSA-N
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Description

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-tert-butyl-2-hydroxyphenyl)acetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-tert-butyl-2-hydroxyphenyl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via the cycloaddition reaction of azides with alkynes under copper-catalyzed conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the benzofuran and triazole intermediates with the acetamide moiety under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzofuran ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzofuran ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: Its structure allows for potential interactions with various proteins, which can be explored in proteomics research.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific pathways or receptors.

    Antimicrobial Activity: Potential use as an antimicrobial agent due to its ability to interact with microbial enzymes or cell membranes.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic compounds.

    Pharmaceutical Manufacturing:

Mechanism of Action

The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-tert-butyl-2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways or receptors on cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a benzofuran ring, a triazole ring, and a sulfanyl group. This combination provides a unique set of chemical properties and potential biological activities that are not commonly found in other compounds.

Properties

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-tert-butyl-2-hydroxyphenyl)acetamide

InChI

InChI=1S/C23H24N4O3S/c1-23(2,3)15-9-10-17(28)16(12-15)24-20(29)13-31-22-26-25-21(27(22)4)19-11-14-7-5-6-8-18(14)30-19/h5-12,28H,13H2,1-4H3,(H,24,29)

InChI Key

KNRKVUOZFPUZSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)NC(=O)CSC2=NN=C(N2C)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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